2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine
CAS No.: 885273-36-9
Cat. No.: VC7851931
Molecular Formula: C7H10N2O
Molecular Weight: 138.17
* For research use only. Not for human or veterinary use.
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine - 885273-36-9](/images/structure/VC7851931.png)
Specification
CAS No. | 885273-36-9 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 |
IUPAC Name | 2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
Standard InChI | InChI=1S/C7H10N2O/c1-5-9-6-4-8-3-2-7(6)10-5/h8H,2-4H2,1H3 |
Standard InChI Key | PQIWEXROWQJDAS-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(O1)CCNC2 |
Canonical SMILES | CC1=NC2=C(O1)CCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine consists of a partially saturated pyridine ring fused to an oxazole moiety. The tetrahydro modification reduces aromaticity in the pyridine ring, enhancing reactivity at specific positions. Methylation at the 2-position of the oxazole ring introduces steric and electronic effects that influence its participation in cycloaddition and substitution reactions . The hydrochloride salt form (CAS 1246892-18-1) is commonly employed in synthetic workflows to improve solubility and stability .
Physical and Spectral Data
Key physicochemical parameters are summarized below:
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 2.1–2.3 ppm) and the oxazole proton ( 7.8–8.0 ppm) . Mass spectrometry typically shows a molecular ion peak at m/z 138, consistent with its molecular weight .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine often involves cyclization of appropriately functionalized precursors. A common route utilizes 4-aminopyridine derivatives condensed with carbonyl-containing reagents under acidic conditions. For example, treatment of 3-amino-4-methylpyridine with chloroacetyl chloride in the presence of hydrochloric acid yields the hydrochloride salt via intramolecular cyclization .
Optimization and Yield
Reaction conditions critically influence yield and purity. Typical protocols employ polar aprotic solvents (e.g., dimethylformamide) at temperatures ranging from 80–120°C, achieving yields of 60–75% . Post-synthesis purification via recrystallization or column chromatography ensures compliance with the ≥98% purity standard required for pharmaceutical intermediates .
Applications in Drug Discovery
Role as a Building Block
The compound’s fused heterocyclic architecture makes it a valuable scaffold for constructing molecules with diverse biological activities. Its oxazole ring participates in hydrogen bonding, while the pyridine moiety enhances membrane permeability, a critical factor in central nervous system (CNS)-targeted drugs . Recent studies highlight its incorporation into kinase inhibitors and antimicrobial agents, though specific derivatives remain proprietary .
Case Study: Anticancer Derivatives
While direct evidence is limited, structurally related oxazolo-pyridine derivatives exhibit promising anticancer activity. For instance, compounds bearing sulfonamide groups at the 4-position demonstrate nanomolar inhibitory effects against tyrosine kinases . This suggests potential for 2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine as a precursor in oncology-focused medicinal chemistry campaigns.
Industrial and Research Use
Scale-Up Production
Industrial synthesis of this compound occurs at multi-kilogram scales, with manufacturers like Capot Chemical and VulcanChem offering bulk quantities . Production protocols emphasize cost-effective cyclization methods and stringent quality control, including HPLC analysis to verify purity .
Supplier | Quantity | Price (USD) |
---|---|---|
MACKLIN | 100 mg | 245.29 |
MACKLIN | 250 mg | 490.57 |
These figures reflect the compound’s niche application in high-value research .
Analytical and Regulatory Considerations
Quality Control
Analytical characterization relies on tandem techniques:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume